

An In-depth Technical Guide to N-(3-Triethoxysilylpropyl)ethylenediamine

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>N-(3-Triethoxysilylpropyl)ethylenediamine</i> |
| | <i>ne</i> |
| Cat. No.: | B1266249 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-(3-Triethoxysilylpropyl)ethylenediamine**, a versatile organosilane compound. It is intended for professionals in research and development who are interested in its applications, particularly as a coupling agent and surface modifier. This document details its chemical synonyms, quantitative properties, and a representative experimental protocol for its use in surface functionalization.

Chemical Synonyms and Identification

N-(3-Triethoxysilylpropyl)ethylenediamine is known by a variety of names in commercial and academic literature. Proper identification is crucial, and the CAS number provides the most reliable reference.

- Primary Name: **N-(3-Triethoxysilylpropyl)ethylenediamine**
- CAS Number: 5089-72-5[[1](#)]
- Common Synonyms:
 - **N-(2-AMINOETHYL)-3-AMINOPROPYLTRIETHOXYSILANE**[[1](#)]

- N-beta-(aminoethyl)-gamma-aminopropyltriethoxysilane[[1](#)]
- 3-(2-Aminoethylamino)propyltriethoxysilane[[2](#)]
- AMINOETHYL AMINOPROPYL TRIETHOXYSILANE[[1](#)]
- 1,2-Ethanediamine, N-[3-(triethoxysilyl)propyl]-[[1](#)]
- (2-aminoethyl)[3-(triethoxysilyl)propyl]amine

It is important to distinguish this compound from its close relative, N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS Number: 1760-24-3), as their reaction kinetics and byproducts differ.[[3](#)][[4](#)]

Quantitative Data

The physical and chemical properties of **N-(3-Triethoxysilylpropyl)ethylenediamine** are summarized in the table below. These properties are essential for designing experimental conditions and ensuring safe handling.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₁ H ₂₈ N ₂ O ₃ Si |
| Molecular Weight | 264.44 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 156°C / 15 mmHg |
| Density | 0.97 g/mL at 25°C |
| Refractive Index | 1.438 |
| Flash Point | 123°C |
| EINECS Number | 225-806-1 |

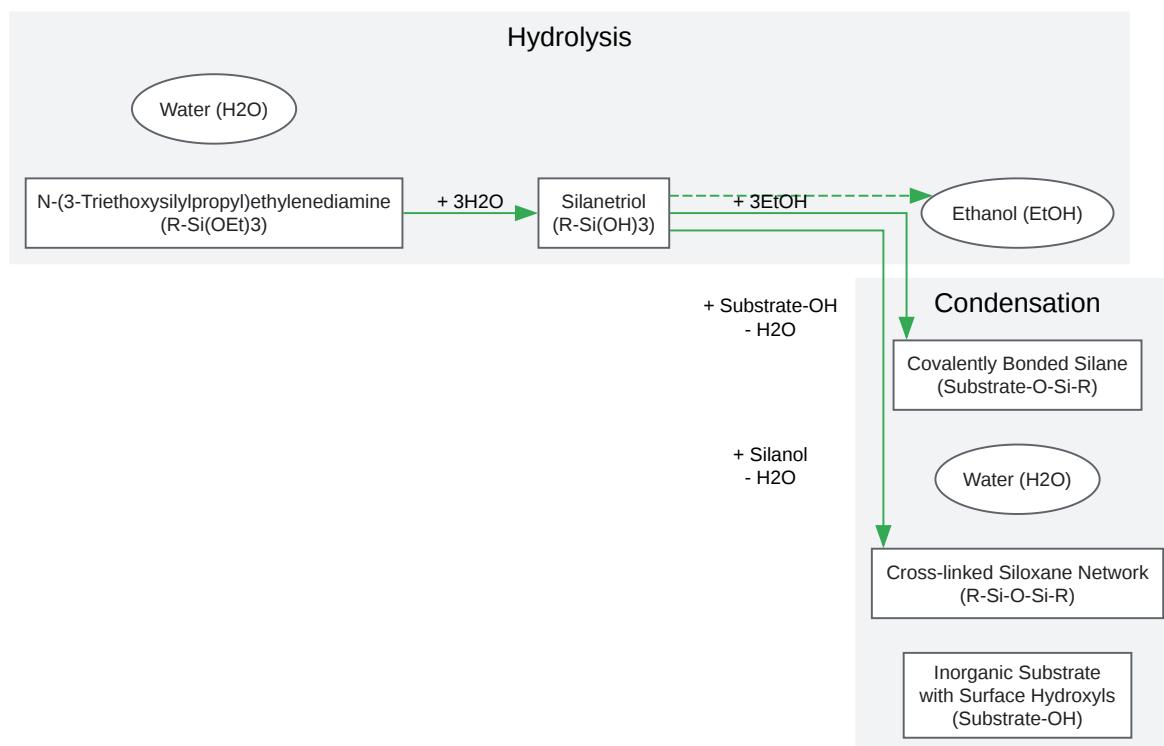
(Data sourced from various chemical suppliers and safety data sheets)[[1](#)][[2](#)]

Reaction Mechanisms and Pathways

The primary application of **N-(3-Triethoxysilylpropyl)ethylenediamine** as a coupling agent relies on a two-step reaction mechanism: hydrolysis followed by condensation. This process forms a stable siloxane bridge between an inorganic substrate and an organic material.

The diagram below illustrates the key chemical transformations.

Hydrolysis and Condensation of N-(3-Triethoxysilylpropyl)ethylenediamine



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Hydrolysis and Condensation Pathway

Experimental Protocols

The following is a detailed methodology for the surface functionalization of silica nanoparticles, a common application for this compound. This protocol is a representative synthesis adapted from procedures described in the scientific literature.

Objective: To covalently graft **N-(3-Triethoxysilylpropyl)ethylenediamine** onto the surface of silica nanoparticles to introduce amine functional groups.

Materials:

- Silica nanoparticles (SiO₂ NPs)
- **N-(3-Triethoxysilylpropyl)ethylenediamine**
- Anhydrous ethanol
- Deionized water
- Ammonium hydroxide solution (optional, as a catalyst)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Centrifuge
- Ultrasonic bath

Procedure:

- Preparation of Silica Nanoparticle Suspension:
 - Disperse a known quantity of silica nanoparticles in anhydrous ethanol to a final concentration of 5-10 mg/mL.
 - Use an ultrasonic bath for 15-30 minutes to ensure a homogenous dispersion and break up any agglomerates.

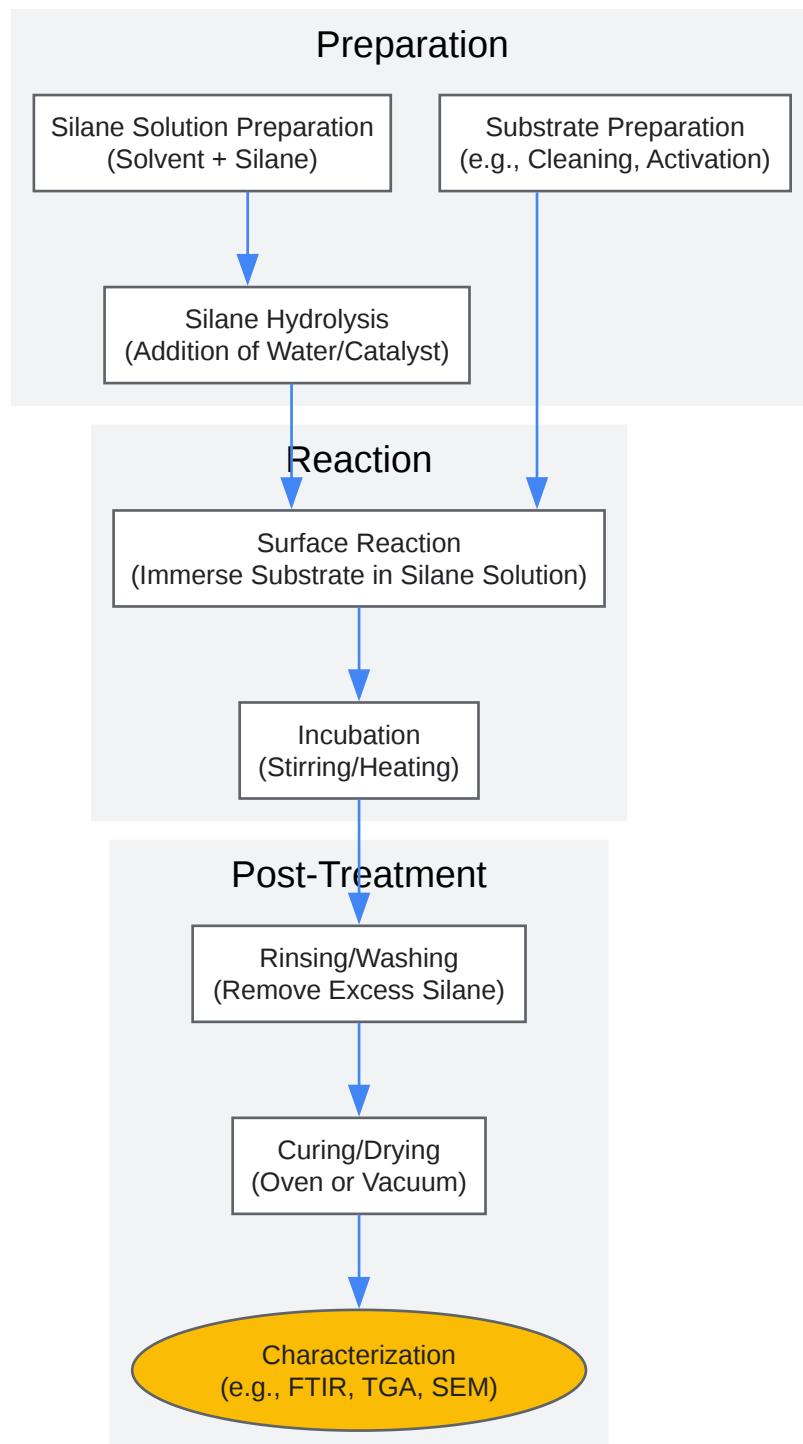
- Silane Solution Preparation and Hydrolysis:
 - In a separate container, prepare a solution of **N-(3-Triethoxysilylpropyl)ethylenediamine** in anhydrous ethanol. The amount of silane should be calculated based on the desired surface coverage on the nanoparticles.
 - To initiate hydrolysis, add a controlled amount of deionized water to the silane solution. A common ratio is 95:5 ethanol to water (v/v).
 - If catalysis is desired to accelerate hydrolysis, a small amount of ammonium hydroxide can be added.
 - Allow this solution to stir for 1-2 hours at room temperature to facilitate the formation of silanol groups.
- Surface Functionalization Reaction:
 - Add the hydrolyzed silane solution dropwise to the stirred silica nanoparticle suspension in the round-bottom flask.
 - Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C).
 - Maintain the reaction under reflux with continuous stirring for 12-24 hours.
- Purification of Functionalized Nanoparticles:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Isolate the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
 - Discard the supernatant, which contains unreacted silane and byproducts.
 - Re-disperse the nanoparticle pellet in fresh anhydrous ethanol using an ultrasonic bath.
 - Repeat the centrifugation and re-dispersion steps at least three times to thoroughly wash the nanoparticles and remove any residual reactants.

- Final Product:
 - After the final wash, the purified amine-functionalized silica nanoparticles can be stored as a suspension in ethanol or dried to a powder under vacuum for long-term storage.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the surface modification of a substrate using **N-(3-Triethoxysilylpropyl)ethylenediamine**.

General Workflow for Surface Modification

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Workflow for Surface Modification

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